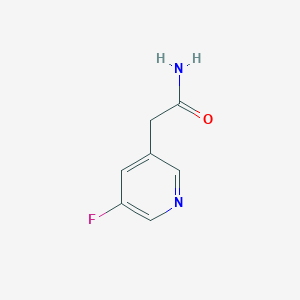

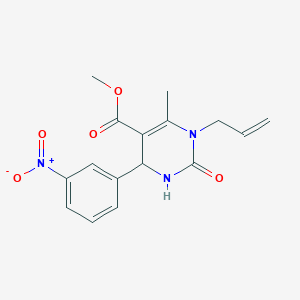

3-Pyridineacetamide, 5-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridineacetamide, also known as 2-(pyridin-3-yl)acetamide, is a compound with the molecular formula C7H8N2O . It appears as white to pale cream crystals or powder . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Pyridineacetamide, 5-fluoro-, often involves the use of intermediates. For instance, 6-chloro-2-fluoro-3-pyridineacetamide is used as an intermediate in most syntheses . The synthesis process involves several steps, including intramolecular aldol reactions and nucleophilic aromatic substitutions .Chemical Reactions Analysis

Fluoropyridines, including 3-Pyridineacetamide, 5-fluoro-, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

3-Pyridineacetamide, 5-fluoro-, a chemical compound with significant relevance in scientific research, plays a pivotal role in various domains of medicinal chemistry and drug discovery. This section elaborates on its applications, steering clear of aspects related to drug dosage, use, and side effects.

Applications in Cancer Research

3-Pyridineacetamide, 5-fluoro-, and its derivatives have been extensively investigated for their anticancer properties. For instance, 5-Fluorouracil, a closely related compound, continues to be a cornerstone in the treatment of various cancers, including colon, breast, and skin cancers. Its mechanism, though not fully understood, involves the inhibition of thymidylate synthase, interfering with DNA synthesis and function (Diasio & Harris, 1989). Another study highlights the development of dual inhibitors for PI3Kα and mTOR, indicating the compound's utility in targeting pathways relevant to cancer progression (Stec et al., 2011).

Ophthalmic Applications

The anti-proliferative effects of fluoropyrimidines, like 5-Fluorouracil, have found applications in ophthalmology, particularly in surgeries to reduce scarring and improve outcomes in glaucoma filtering surgeries and pterygium surgery (Abraham et al., 2012).

Radiolabeling and Imaging

3-Pyridineacetamide, 5-fluoro- derivatives have been used in the synthesis of radiolabeled compounds for imaging purposes. For instance, [18F]FPEB, a radiotracer, demonstrates high affinity for the metabotropic glutamate subtype 5 receptor (mGluR5), showing promise for PET imaging in neurodegenerative disorders (Lim et al., 2014).

Antiproliferative Activity

Synthetic endeavors have led to the creation of pyridine linked thiazole derivatives with notable antiproliferative activity. Such compounds have shown efficacy against various cancer cell lines, indicating the potential for further development as cancer therapeutics (Alqahtani & Bayazeed, 2020).

Mechanism of Action

While the exact mechanism of action for 3-Pyridineacetamide, 5-fluoro- is not specified in the sources, fluorinated pyrimidines like 5-Fluorouracil (5-FU) are known to inhibit thymidylate synthase (TS), a crucial enzyme for DNA replication . This inhibition disrupts the synthesis of DNA, thereby inhibiting cell growth .

Safety and Hazards

3-Pyridineacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

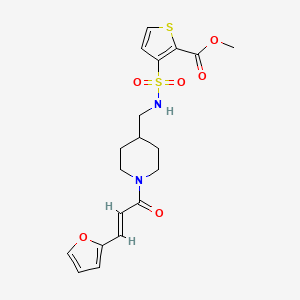

2-(5-fluoropyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHICZJEMGDKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridineacetamide, 5-fluoro- | |

CAS RN |

39891-23-1 |

Source

|

| Record name | 2-(5-fluoropyridin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2692143.png)

![8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692144.png)

![Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2692146.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2692152.png)

![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)